molecular formula C10H17N3O B13269386 (1-methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol

(1-methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol

Cat. No.: B13269386
M. Wt: 195.26 g/mol
InChI Key: VCISOGDITAPHBC-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of a pyrazole ring and a piperidine ring, which are connected through a methanol group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol typically involves the reaction of a pyrazole derivative with a piperidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of a piperidine derivative to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydrogen atoms on the pyrazole or piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce a wide range of functional groups onto the pyrazole or piperidine rings.

Scientific Research Applications

(1-Methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole and piperidine rings may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-pyrazol-3-yl)(piperidin-3-yl)methanol: Similar structure but with a different position of the pyrazole ring.

    (1-Methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol: Similar structure but with a different position of the piperidine ring.

Uniqueness

(1-Methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol is unique due to its specific arrangement of the pyrazole and piperidine rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

(2-methylpyrazol-3-yl)-piperidin-3-ylmethanol

InChI

InChI=1S/C10H17N3O/c1-13-9(4-6-12-13)10(14)8-3-2-5-11-7-8/h4,6,8,10-11,14H,2-3,5,7H2,1H3

InChI Key

VCISOGDITAPHBC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C2CCCNC2)O

Origin of Product

United States

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